molecular formula C14H22N2O3S B11173309 2-ethyl-N-(4-sulfamoylphenyl)hexanamide

2-ethyl-N-(4-sulfamoylphenyl)hexanamide

Cat. No.: B11173309
M. Wt: 298.40 g/mol
InChI Key: HDHLPKXNAXCWMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-sulfamoylphenyl)hexanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethylhexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(4-sulfamoylphenyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-ethyl-N-(4-sulfamoylphenyl)hexanamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(4-sulfamoylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

2-ethyl-N-(4-sulfamoylphenyl)hexanamide can be compared with other sulfonamide compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

2-ethyl-N-(4-sulfamoylphenyl)hexanamide

InChI

InChI=1S/C14H22N2O3S/c1-3-5-6-11(4-2)14(17)16-12-7-9-13(10-8-12)20(15,18)19/h7-11H,3-6H2,1-2H3,(H,16,17)(H2,15,18,19)

InChI Key

HDHLPKXNAXCWMT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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